Suxethonium Chloride

Descripción

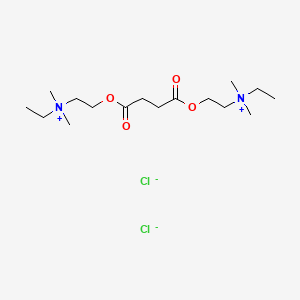

Structure

3D Structure of Parent

Propiedades

Número CAS |

54063-57-9 |

|---|---|

Fórmula molecular |

C16H34Cl2N2O4 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C16H34N2O4.2ClH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

BHCKTCGQZMCGAB-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |

SMILES canónico |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |

Otros números CAS |

67724-50-9 54063-57-9 |

Números CAS relacionados |

67724-50-9 (Parent) |

Origen del producto |

United States |

The Dichotomous Action of Suxethonium Chloride at the Neuromuscular Junction: A Technical Guide

Abstract

Suxethonium chloride, also known as succinylcholine, remains a cornerstone of modern anesthesia and emergency medicine due to its rapid onset and short duration of action in inducing neuromuscular blockade.[1][2] This guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of suxethonium at the neuromuscular junction. We will dissect its interaction with the nicotinic acetylcholine receptor, elucidate the characteristics of its biphasic block, detail its metabolic pathway, and present established experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal neuromuscular blocking agent.

Introduction: The Neuromuscular Junction - A Precisely Orchestrated Synapse

The neuromuscular junction (NMJ) is a specialized synapse responsible for translating neuronal signals into muscle contraction. The key players in this process are the neurotransmitter acetylcholine (ACh) and the nicotinic acetylcholine receptors (nAChRs) densely clustered on the post-synaptic membrane of the muscle fiber, also known as the motor end-plate.[3][4]

Upon the arrival of an action potential at the motor nerve terminal, ACh is released into the synaptic cleft. It then binds to the α-subunits of the nAChR, a ligand-gated ion channel.[5] This binding event triggers a conformational change in the receptor, opening its central pore and allowing an influx of sodium ions and a smaller efflux of potassium ions.[6] The resulting depolarization of the motor end-plate, if it reaches a threshold, generates a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[5]

Suxethonium chloride's mechanism of action is intimately tied to its structural similarity to acetylcholine; it is essentially two acetylcholine molecules linked together.[5][7] This mimicry allows it to act as an agonist at the nAChR, but with crucial differences in its persistence and subsequent effects, which are the focus of this guide.[8]

The Biphasic Blockade of Suxethonium Chloride

The neuromuscular blockade induced by suxethonium is unique in that it progresses through two distinct phases: a depolarizing Phase I block followed by a desensitizing Phase II block, particularly with prolonged or repeated administration.[4][9]

Phase I Block: Persistent Depolarization

Upon administration, suxamethonium binds to and activates nAChRs, mimicking the action of acetylcholine.[3][5] This initial binding leads to a widespread, disorganized depolarization of the motor end-plate, causing transient muscle contractions known as fasciculations.[1][9]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, suxamethonium is not a substrate for this enzyme.[1][8] This resistance to degradation results in a prolonged presence of the agonist at the receptor, leading to a sustained depolarization of the motor end-plate.[3][8] This persistent depolarization inactivates the voltage-gated sodium channels in the adjacent muscle membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine and resulting in a flaccid paralysis. This is the hallmark of the Phase I block.[5]

Phase II Block: Receptor Desensitization

With continued exposure to suxamethonium, the neuromuscular blockade can transition to a Phase II block.[9][10] The precise mechanisms of Phase II block are complex and not fully elucidated, but it is characterized by a gradual repolarization of the motor end-plate, yet the muscle remains paralyzed.[5][9] This phase is thought to involve a desensitization of the nAChRs, where the receptors become unresponsive to agonists, including acetylcholine, even though the membrane potential has returned towards its resting state.[6][9][11][12]

A key characteristic of a Phase II block is the presence of "fade" during train-of-four (TOF) stimulation, a phenomenon typically associated with non-depolarizing neuromuscular blockers.[13][14] This fade indicates that the presynaptic release of acetylcholine is being affected, a feature not seen in the pure depolarizing block of Phase I.[10]

Metabolism and Duration of Action

The rapid onset and short duration of action of suxamethonium are defining features that make it clinically valuable.[2][9][15] Its effects are terminated not by enzymatic degradation at the neuromuscular junction, but by its diffusion away from the synaptic cleft and subsequent hydrolysis in the plasma and liver by butyrylcholinesterase (BChE), also known as pseudocholinesterase.[5][9]

BChE is a serine hydrolase that plays a crucial role in the metabolism of certain ester-based drugs.[16] Genetic variations in the BCHE gene can lead to the production of an atypical enzyme with reduced activity, resulting in a significantly prolonged neuromuscular blockade following suxamethonium administration, a condition known as "suxamethonium apnea". Acquired conditions such as liver disease, malnutrition, and certain medications can also decrease BChE activity and prolong the effects of suxamethonium.[5]

Experimental Protocols for Studying Suxethonium's Action

A thorough investigation of suxethonium's mechanism of action requires a combination of electrophysiological, biochemical, and clinical monitoring techniques.

Electrophysiological Assessment of Neuromuscular Blockade

Quantitative monitoring of neuromuscular blockade is essential to understand the pharmacodynamics of suxamethonium. The Train-of-Four (TOF) stimulation pattern is a widely used method.[11]

Protocol for Train-of-Four (TOF) Stimulation:

-

Electrode Placement: Place two stimulating electrodes along the path of a peripheral motor nerve, typically the ulnar nerve at the wrist. Place recording electrodes over the corresponding muscle, such as the adductor pollicis.

-

Stimulation Parameters: Deliver four supramaximal electrical stimuli at a frequency of 2 Hertz (Hz) for two seconds.[3][11] The train of four stimuli is typically repeated every 10-12 seconds.

-

Data Acquisition: Record the resulting muscle contractions, either visually/tactually (qualitative) or, for research purposes, quantitatively using acceleromyography, kinemyography, or electromyography (EMG).

-

Analysis:

-

TOF Count: The number of observed twitches (out of four). A lower twitch count indicates a deeper level of blockade.

-

TOF Ratio: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of less than 0.9 is indicative of residual neuromuscular blockade.[11] In a Phase I block from suxamethonium, there is no fade, and the TOF ratio is typically greater than 0.7.[3] In a Phase II block, fade is observed, and the TOF ratio decreases.[13]

-

The Compound Muscle Action Potential (CMAP) is the summated electrical response of all muscle fibers innervated by a stimulated nerve. Measuring CMAP provides a quantitative assessment of neuromuscular transmission.

Protocol for CMAP Measurement:

-

Animal Preparation: Anesthetize the animal subject according to approved institutional protocols.[1]

-

Electrode Placement:

-

Place a ground electrode subcutaneously, for example, in the tail.[1]

-

Place a reference electrode subcutaneously in a region away from the recording site.[1]

-

Place a surface or needle recording electrode over the belly of the target muscle.[1]

-

Place stimulating electrodes (anode and cathode) over the motor nerve innervating the target muscle.[1]

-

-

Stimulation: Apply a single, supramaximal electrical stimulus (e.g., 0.5 msec duration, 1.0 Hz) to the nerve.[1]

-

Recording: Record the resulting electrical potential from the muscle using an amplifier and data acquisition system.[1]

-

Analysis:

-

Amplitude: Measured from the baseline to the peak of the negative deflection of the CMAP waveform. A decrease in amplitude indicates neuromuscular blockade.[1]

-

Latency: The time from the stimulus artifact to the onset of the CMAP.

-

In Vitro Characterization: Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through single nAChR channels, providing invaluable insights into the molecular interactions between suxamethonium and its target.

Protocol for Whole-Cell Patch-Clamp Recording of nAChR Currents:

-

Cell Preparation: Use a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells transfected with human α4β2 nAChR subunits).

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 25 glucose, 10 HEPES; pH 7.4 with NaOH. Include a muscarinic antagonist (e.g., 1 µM atropine) to block any endogenous muscarinic responses.

-

Intracellular (Pipette) Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl2, 20 BAPTA, 10 HEPES; pH 7.4 with KOH.

-

-

Recording:

-

Form a giga-ohm seal between a fire-polished borosilicate glass pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative membrane potential (e.g., -60 mV to -100 mV).

-

Rapidly apply suxamethonium at varying concentrations to the cell using a fast perfusion system.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by suxamethonium.

-

Analyze the kinetics of channel activation, deactivation, and desensitization.

-

Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of suxamethonium.

-

Biochemical Assessment: Cholinesterase Activity Assay

Measuring the activity of BChE in plasma is crucial for identifying individuals with a deficiency that could lead to prolonged paralysis from suxamethonium. The Ellman's method is a widely used colorimetric assay for this purpose.

Protocol for Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method):

-

Sample Preparation: Obtain a plasma or serum sample.

-

Reagents:

-

Assay Procedure (in a 96-well plate):

-

Measurement:

-

Measure the change in absorbance at 412 nm over time using a microplate reader.[5] The rate of color development is proportional to the BChE activity.

-

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient of the yellow product (5-thio-2-nitrobenzoate).[5]

Clinical and Research Implications

A thorough understanding of suxamethonium's mechanism of action has significant implications for both clinical practice and drug development.

Adverse Effects and Contraindications

The depolarizing nature of suxamethonium's action is responsible for several of its well-documented side effects, including:

-

Hyperkalemia: The initial depolarization can cause a release of potassium from muscle cells, which can be life-threatening in patients with burns, neuromuscular diseases, or major trauma.[1][3][7]

-

Malignant Hyperthermia: In genetically susceptible individuals, suxamethonium can be a potent trigger for this life-threatening hypermetabolic state.[1]

-

Increased Intraocular and Intragastric Pressure: The initial muscle fasciculations can transiently increase pressure in these compartments.[5]

-

Myalgia: Post-operative muscle pain is a common side effect, also attributed to the initial fasciculations.[2]

Future Directions in Neuromuscular Blocker Development

While suxamethonium's rapid onset and short duration are highly desirable, its side effect profile has driven the search for safer alternatives. Research efforts are focused on developing non-depolarizing neuromuscular blocking agents with a similarly rapid onset and short duration of action, but without the risks associated with depolarization. Understanding the precise molecular interactions of suxamethonium with the nAChR provides a valuable template for the rational design of novel neuromuscular blockers with improved safety profiles.

Conclusion

Suxethonium chloride's mechanism of action at the neuromuscular junction is a fascinating example of pharmacological mimicry with profound physiological consequences. Its ability to act as a persistent agonist at the nicotinic acetylcholine receptor leads to a unique biphasic neuromuscular blockade. While its clinical utility is undeniable, a deep understanding of its pharmacology, including its metabolism and potential for adverse effects, is paramount for its safe and effective use. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other neuromuscular blocking agents, ultimately contributing to the development of safer and more effective drugs for anesthesia and critical care.

Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Suxethonium Chloride

| Parameter | Value | Reference |

| Onset of Action (IV) | 30-60 seconds | [1][7] |

| Duration of Action (IV) | < 10 minutes | [1][3] |

| Metabolism | Butyrylcholinesterase (plasma) | [5] |

| Mechanism of Action | nAChR Agonist (Depolarizing) | [5][8] |

| Phase I Block TOF Ratio | > 0.7 (No Fade) | [3] |

| Phase II Block TOF Ratio | < 0.7 (Fade Present) | [13][14] |

Visualizations

Caption: Mechanism of suxethonium's biphasic block at the NMJ.

Caption: Experimental workflow for TOF monitoring of suxethonium block.

Caption: Workflow for the Ellman's method cholinesterase activity assay.

References

-

Suxamethonium chloride - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

-

Pharmacology of suxamethonium - Deranged Physiology. (2024, March 7). Retrieved March 26, 2026, from [Link]

-

Suxamethonium (also called Succinylcholine) is a depolarizing neuromuscular blocking agent used to produce short-term paralysis. (n.d.). AMDA-Pompe.org. Retrieved March 26, 2026, from [Link]

-

Monitoring Depth of Neuromuscular Blockade - OpenAnesthesia. (2023, April 14). Retrieved March 26, 2026, from [Link]

-

Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Peripheral Nerve Stimulators. (n.d.). AACN. Retrieved March 26, 2026, from [Link]

-

Monitoring of Neuromuscular Block. (n.d.). Retrieved March 26, 2026, from [Link]

-

Suxamethonium Apnoea: The Forgotten Episode in Current Practice. (n.d.). Bahrain Medical Bulletin. Retrieved March 26, 2026, from [Link]

-

Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development. (n.d.). Retrieved March 26, 2026, from [Link]

-

Neuromuscular monitoring - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

-

Suxamethonium. (2016, September 28). eDrug. Retrieved March 26, 2026, from [Link]

-

The latest trend in neuromuscular monitoring: return of the electromyography. (n.d.). PMC - NIH. Retrieved March 26, 2026, from [Link]

-

In Vivo Electrophysiological Measurement of Compound Muscle Action Potential from the Forelimbs in Mouse Models of Motor Neuron Degeneration. (2018, June 15). PMC. Retrieved March 26, 2026, from [Link]

-

Succinylcholine in Anesthesia. (n.d.). Retrieved March 26, 2026, from [Link]

-

Pharm 101: Suxamethonium • LITFL • Top 200 Drugs. (2020, July 28). Retrieved March 26, 2026, from [Link]

-

[Cholinesterase activity assays and their use in the diagnosis of various pathological states including poisoning by neurotoxic agents]. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

Adverse effects of neuromuscular blockers and their antagonists. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996, December 15). Journal of Neuroscience. Retrieved March 26, 2026, from [Link]

-

Suxamethonium Chloride – Application in Therapy and Current Clinical Research. (n.d.). Retrieved March 26, 2026, from [Link]

-

Electromyography (EMG). (n.d.). Johns Hopkins Medicine. Retrieved March 26, 2026, from [Link]

-

Pathways for nicotinic receptor desensitization. (2020, September 10). Rockefeller University Press. Retrieved March 26, 2026, from [Link]

-

Dose relationships of phase II, tachyphylaxis and train-of-four fade in suxamethonium-induced dual neuromuscular block in man. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

-

Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved March 26, 2026, from [Link]

-

Succinylcholine - OpenAnesthesia. (2024, April 24). Retrieved March 26, 2026, from [Link]

-

The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

Pharmacology of Neuromuscular Blocking Drugs and Anticholinesterases. (n.d.). e-SAFE Anaesthesia. Retrieved March 26, 2026, from [Link]

-

NEW ZEALAND DATA SHEET 1. PRODUCT NAME Suxamethonium Chloride 50 mg/mL solution for injection. (n.d.). Medsafe. Retrieved March 26, 2026, from [Link]

-

Suxamethonium Apnoea: The Forgotten Episode in Current Practice. (n.d.). Bahrain Medical Bulletin. Retrieved March 26, 2026, from [Link]

-

Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Depolarising NMBs - Neuromuscular - Part One. (2019, July 18). LITFL. Retrieved March 26, 2026, from [Link]

-

What is the mechanism of Succinylcholine Chloride? (2024, July 17). Patsnap Synapse. Retrieved March 26, 2026, from [Link]

-

Succinylcholine Chloride. (2025, February 15). StatPearls - NCBI Bookshelf. Retrieved March 26, 2026, from [Link]

Sources

- 1. jove.com [jove.com]

- 2. axisneuromonitoring.com [axisneuromonitoring.com]

- 3. researchgate.net [researchgate.net]

- 4. A new method for measuring compound muscle action potentials in facial palsy: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. openanesthesia.org [openanesthesia.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. scribd.com [scribd.com]

- 10. jneurosci.org [jneurosci.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. aacn.org [aacn.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Chemical structure and synthesis pathways of suxethonium chloride

An In-depth Technical Guide to the Chemical Structure and Synthesis of Suxethonium Chloride

This guide provides a comprehensive technical overview of suxethonium chloride, a critical short-acting neuromuscular blocking agent. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structural characteristics and a detailed examination of a modern, scalable synthesis pathway. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of Suxamethonium Chloride

Suxamethonium chloride, also widely known as succinylcholine chloride, is a depolarizing neuromuscular blocking agent indispensable in modern medicine.[1][2] Its primary application is to induce short-term muscle paralysis, facilitating procedures such as tracheal intubation, electroconvulsive therapy, and other brief surgical interventions where muscle relaxation is paramount.[1][3][4] Structurally, the molecule is a dicholine ester of succinic acid, essentially comprising two acetylcholine molecules linked through their acetyl groups.[1][2] This structural mimicry of acetylcholine is fundamental to its mechanism of action. It binds to nicotinic acetylcholine receptors at the motor endplate, causing persistent depolarization and rendering the muscle fiber resistant to further stimulation, which results in flaccid paralysis.[1][5]

Unlike acetylcholine, which is rapidly hydrolyzed at the neuromuscular junction by acetylcholinesterase, suxamethonium is broken down more slowly in the plasma and liver by pseudocholinesterase (butyrylcholinesterase).[2][6] This metabolic pathway dictates its rapid onset (30-60 seconds) and short duration of action (typically under 10 minutes), characteristics that define its clinical utility.[1][3] This guide will first dissect the molecule's chemical architecture before detailing a robust and scalable synthesis protocol.

Chemical Structure and Physicochemical Properties

A precise understanding of the chemical structure of suxamethonium chloride is essential for comprehending its function and for developing effective synthesis and purification strategies.

Molecular Architecture

The molecule is a quaternary ammonium compound, characterized by two positively charged nitrogen atoms. This dicationic nature is crucial for its interaction with the anionic sites on the nicotinic acetylcholine receptor. The central backbone is derived from succinic acid, forming a diester linkage with two choline moieties.

Below is a diagram illustrating the chemical structure of the suxamethonium dication.

Caption: Chemical structure of the suxamethonium dication.

Chemical Identification and Properties

The key identifiers and physicochemical properties of suxamethonium chloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) dichloride | [1][2] |

| Synonyms | Succinylcholine chloride, Suxamethonium dichloride | [1][7][8] |

| CAS Number | 71-27-2 (Chloride); 6101-15-1 (Chloride Dihydrate) | [7][9] |

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄ | [1][10] |

| Molar Mass | 361.30 g·mol⁻¹ (anhydrous) | [1] |

| Appearance | White, odorless crystalline substance | [1][5] |

| Solubility | Highly soluble in water (~1 g/mL); soluble in ethanol; practically insoluble in ether. | [1] |

| Stability | Unstable in alkaline solutions. Solutions should be stored under refrigeration to preserve potency. | [3][5] |

Synthesis Pathways of Suxethonium Chloride

The synthesis of suxamethonium chloride is conceptually straightforward, relying on a classic esterification reaction. However, achieving high purity and yield on a scalable level requires careful control of reaction conditions and an effective purification strategy. This section details a modern, one-step process that has been successfully scaled up.[11]

Retrosynthetic Analysis and Core Principle

The core structure of suxamethonium is a succinate diester. A logical retrosynthetic disconnection breaks the two ester bonds, revealing succinic acid (or a more reactive derivative) and two equivalents of choline as the precursor fragments.

For a practical forward synthesis, a highly reactive derivative of succinic acid, such as succinyl chloride, is employed to react with a choline salt. The fundamental reaction is the acylation of the hydroxyl group of choline by the acyl chloride of succinyl chloride.

A Modern, Scalable One-Step Synthesis Pathway

A recently described and practical approach involves the direct reaction of succinyl chloride with choline chloride.[11] This method is advantageous due to the use of readily available starting materials and a streamlined process that avoids complex purification steps like recrystallization.

The overall reaction is as follows:

Succinyl Chloride + 2 Choline Chloride → Suxamethonium Chloride

The diagram below visualizes this efficient synthesis workflow.

Caption: Workflow for the one-step synthesis of suxamethonium chloride.

Detailed Experimental Protocol

This protocol is based on the principles of the scalable synthesis described in the literature.[11] It is designed to be self-validating by explaining the rationale behind each critical step.

Materials and Reagents:

-

Succinyl chloride (1.0 equivalent)

-

Choline chloride (2.05 equivalents)

-

Dichloromethane (CH₂Cl₂), reaction grade

-

Isopropyl alcohol (IPA), reagent grade

-

Deionized water

-

Nitrogen gas (for purging)

Experimental Procedure:

-

Reactor Setup: A pressure-rated glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is charged with succinyl chloride and 5 volumes of dichloromethane.

-

Causality: Dichloromethane is chosen as the solvent because it is relatively inert to the reactants and facilitates a manageable reaction temperature. A pressure vessel is used as the reaction can generate HCl gas, leading to a pressure increase.[11]

-

-

Addition of Reactant: Choline chloride (2.05 equivalents) is added to the reactor. A slight excess of choline chloride is used to ensure the complete consumption of the succinyl chloride.

-

Causality: Choline chloride is not readily soluble at room temperature. The reaction mixture is heated to drive the reaction and improve solubility.[11]

-

-

Reaction Execution: The mixture is heated to an internal temperature of 70 °C with vigorous stirring. The reaction is typically complete within 1.5 to 2 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy of the reaction and dissolve the choline chloride.[11] Monitoring the reaction (e.g., by LC-MS) is crucial to confirm the disappearance of starting materials.

-

-

Quenching and Aqueous Workup: After cooling the reactor to room temperature, deionized water is carefully added to quench any unreacted succinyl chloride and to dissolve the product and excess choline chloride. The mixture is stirred, and the layers are allowed to separate.

-

Causality: This step serves two purposes: quenching the highly reactive succinyl chloride and separating the polar product (suxamethonium chloride) and impurities (choline chloride, succinic acid) into the aqueous phase, away from non-polar impurities that would remain in the organic layer.

-

-

Purification and Isolation: The lower dichloromethane layer is removed. An equal volume of isopropyl alcohol (IPA) is added to the remaining aqueous layer.

-

Causality: The removal of the dichloromethane layer is a key purification step. The subsequent addition of IPA creates a solvent system that helps to precipitate the desired product while keeping more soluble impurities in solution, thus avoiding the need for a separate recrystallization step.[11]

-

-

Final Processing: A subsurface purge with nitrogen gas is performed. This helps to remove residual dissolved hydrogen chloride gas, which is a byproduct of the reaction. The product can then be isolated by solvent evaporation or precipitation.

-

Causality: Removing residual HCl is critical for the stability and purity of the final Active Pharmaceutical Ingredient (API).

-

Impurity Profile and Management

The primary impurities in this synthesis are unreacted choline chloride, succinic acid (from hydrolysis of succinyl chloride), and partially reacted intermediates. The described workup and purification procedure is highly effective at managing these impurities. The aqueous wash removes the highly polar choline chloride and succinic acid, while the IPA addition facilitates the selective isolation of the suxamethonium chloride product.[11]

Conclusion

Suxamethonium chloride remains a cornerstone of anesthetic practice due to its unique pharmacokinetic profile. Its chemical structure, a symmetrical dicationic succinate diester, is perfectly tailored for its function as a depolarizing neuromuscular blocker. The synthesis pathway detailed in this guide represents a significant advancement, offering a practical, efficient, and scalable method for producing high-purity API from readily available starting materials. By understanding the causality behind each step—from solvent choice to purification strategy—researchers and development professionals can effectively implement and adapt this process for clinical and commercial production.

References

-

Wikipedia. Suxamethonium chloride. [Link]

-

PubChem. Suxamethonium dichloride | C14H30ClN2O4+. [Link]

-

Update in Anaesthesia. sUxaMETHoNIUM. [Link]

-

Wikidoc. Suxamethonium chloride. [Link]

-

IBD Research Resource Center. Bioactive Compound Details. [Link]

-

Medsafe. NEW ZEALAND DATA SHEET 1. PRODUCT NAME Suxamethonium Chloride 50 mg/mL solution for injection. [Link]

-

PubChem. Succinylcholine | C14H30N2O4+2. [Link]

-

NPS MedicineWise. Suxamethonium Chloride Injection BP (Solution for injection). [Link]

-

KEGG DRUG. Succinylcholine chloride. [Link]

-

National Center for Biotechnology Information. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

ACS Publications. Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine. [Link]

-

The Royal Women's Hospital, Victoria. SUXAMETHONIUM CHLORIDE. [Link]

-

PubChem. Succinylcholine Chloride | C14H30Cl2N2O4. [Link]

-

Ethiopian Food and Drug Authority. Suxamethonium-Chloride-Injection-100mg-per-2mL_Sucol-2ml_NEON-LABORATORIES-LIMITED.pdf. [Link]

Sources

- 1. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. resources.wfsahq.org [resources.wfsahq.org]

- 4. efda.gov.et [efda.gov.et]

- 5. Suxamethonium chloride - wikidoc [wikidoc.org]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. medkoo.com [medkoo.com]

- 8. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suxamethonium dichloride | C14H30ClN2O4+ | CID 230349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IBD Research Resource Center [biosino.org]

- 11. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and Pharmacodynamics of Suxethonium Chloride in Animal Models: A Comprehensive Technical Guide

Executive Summary

Suxethonium chloride (Brevidil E) is a short-acting, depolarizing neuromuscular blocking agent (NMBA) belonging to the methonium family of choline esters. Structurally, it is the ethyl derivative of suxamethonium (succinylcholine), characterized by the substitution of ethyl groups for methyl groups on the quaternary ammonium nitrogens[1]. While largely superseded in modern human clinical practice by non-depolarizing agents, suxethonium remains a critical compound in comparative pharmacology, veterinary anesthesia, and toxicological animal modeling. This whitepaper provides an in-depth analysis of its pharmacokinetics (PK) and pharmacodynamics (PD), detailing experimental methodologies and translational insights derived from in vivo and ex vivo animal models.

Molecular Pharmacodynamics (PD) at the Neuromuscular Junction

Suxethonium chloride functions as an orthosteric agonist at the nicotinic acetylcholine receptor (nAChR) located on the post-junctional motor endplate of skeletal muscles[2]. Because its molecular structure mimics two acetylcholine molecules joined by a succinic acid bridge, it binds with high affinity to the two α-subunits of the nAChR.

Unlike endogenous acetylcholine, which is hydrolyzed within milliseconds by synaptic acetylcholinesterase, suxethonium is resistant to this local enzyme. This resistance leads to a prolonged opening of the nAChR ion channel, causing a massive influx of Na⁺ and an initial transient muscle fasciculation. The persistent depolarization prevents the resetting of perijunctional voltage-gated sodium channels, rendering the membrane electrically inexcitable—a state clinically defined as a Phase I block (flaccid paralysis)[3]. Prolonged or repeated exposure can lead to receptor desensitization, transitioning the blockade into a Phase II block.

Mechanism of Phase I neuromuscular blockade by suxethonium at the motor endplate.

Pharmacokinetics (PK) and Biotransformation

The pharmacokinetic profile of suxethonium is defined by its extreme hydrophilicity and rapid enzymatic degradation. As a quaternary ammonium compound, it carries a permanent positive charge, preventing it from crossing the blood-brain barrier or partitioning into lipid compartments. Consequently, its volume of distribution (Vd) is tightly restricted to the extracellular fluid space (~0.14 L/kg)[2].

The primary mechanism of clearance is rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase)[3]. The ethyl substitutions in suxethonium make it even more susceptible to enzymatic cleavage than suxamethonium, resulting in an ultra-short half-life and a duration of action of merely 2 to 4 minutes[4]. Less than 10% of the drug is excreted unchanged by the kidneys.

Quantitative Data Summary: Suxethonium vs. Suxamethonium

To contextualize its PK/PD profile, the following table summarizes the comparative metrics between suxethonium and its methyl-derivative counterpart[1][4].

| Pharmacological Parameter | Suxethonium Chloride | Suxamethonium Chloride |

| Molecular Structure | Ethyl-substituted quaternary ammonium | Methyl-substituted quaternary ammonium |

| Onset of Action (IV) | < 30 seconds | 30 - 60 seconds |

| Duration of Action | 2 - 4 minutes | 4 - 6 minutes |

| Primary Metabolism | Plasma Butyrylcholinesterase (Ultra-rapid) | Plasma Butyrylcholinesterase (Rapid) |

| Volume of Distribution (Vd) | ~0.14 L/kg (Extracellular fluid) | ~0.14 L/kg (Extracellular fluid) |

| Formulation Stability | Lyophilized powder (Room Temperature) | Liquid (Requires Refrigeration) |

Experimental Methodologies in Animal Models

Ex Vivo Bioassay: The Frog Rectus Abdominis Model

Causality & Rationale: Mammalian skeletal muscles possess focal innervation, meaning depolarizing agents cause transient fasciculation followed by paralysis. In contrast, amphibian slow muscle fibers (such as the frog rectus abdominis) feature distributed, multi-terminal innervation. When exposed to suxethonium, these amphibian fibers do not paralyze; instead, they exhibit a sustained, graded isotonic contracture[5]. This unique physiological trait makes the frog rectus abdominis an ideal, self-validating ex vivo model for quantifying the potency of depolarizing NMBAs.

Step-by-Step Protocol:

-

Tissue Isolation: Euthanize a frog (Rana pipiens) via pithing. Isolate the rectus abdominis muscle, carefully preserving the longitudinal fiber orientation to ensure accurate force transduction.

-

Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing oxygenated frog Ringer's solution maintained at room temperature (22°C).

-

Baseline Calibration: Apply a 1g resting tension to the muscle. Causality: This optimizes the sarcomere length-tension relationship, ensuring maximal cross-bridge formation for accurate force generation. Allow 30 minutes for tissue equilibration.

-

Agonist Dosing: Administer graded concentrations of suxethonium chloride (e.g., 1 µg/mL to 100 µg/mL) into the bath.

-

Force Transduction: Record the isotonic contracture using a force-displacement transducer connected to a data acquisition system.

-

Washout and Recovery (Critical Step): Wash the tissue with fresh Ringer's solution and allow a strict 15-minute recovery interval between doses. Causality: Because the organ bath lacks plasma butyrylcholinesterase, clearance relies entirely on passive diffusion. The 15-minute interval prevents nAChR desensitization (Phase II block), ensuring the system remains self-validating for subsequent dose-response curves.

Step-by-step ex vivo workflow for quantifying suxethonium potency in amphibian muscle.

In Vivo Translational Insights: Pinniped Chemical Restraint

Historically, suxethonium was investigated for the chemical immobilization of wild pinnipeds (e.g., southern elephant seals) via projectile syringes[6]. However, the PK profile of suxethonium proved highly problematic in this animal model due to anatomical constraints.

Causality of Erratic PK: Pinnipeds possess a dense, 2-inch-thick layer of subcutaneous blubber. Because suxethonium is highly hydrophilic, it cannot partition into this lipid compartment. If the projectile syringe failed to penetrate the avascular fat layer to reach the vascularized skeletal muscle, the drug formed a subcutaneous depot. This resulted in delayed, zero-order absorption kinetics. Because the slow absorption rate was easily outpaced by the rapid hydrolysis via plasma butyrylcholinesterase, therapeutic plasma concentrations were rarely achieved, leading to erratic immobilization and high escape rates[6].

In Vivo Toxicological Modeling: Murine Asphyxial Studies

In toxicological assessments using white rat models, high-dose intramuscular administration of suxethonium chloride is utilized to study acute fatal poisoning[7].

Pathophysiological Causality: Because the quaternary ammonium structure prevents central nervous system penetration, the primary cause of death is not central neurotoxicity. Instead, suxethonium induces profound paralysis of the diaphragm and intercostal muscles. This peripheral asphyxia leads to secondary hypoxic-ischemic damage. Histopathological analysis of these rat models reveals acute circulatory disorders, multiple small-focal hemorrhages, and pericellular edema in the brain and lungs, which are hallmark indicators of sudden asphyxial death rather than direct drug-induced tissue toxicity[7].

Conclusion

Suxethonium chloride represents a fascinating case study in structure-activity relationships, where minor ethyl-for-methyl substitutions yield a compound with an ultra-short pharmacokinetic half-life and unique storage stability. Whether utilized in amphibian ex vivo bioassays to map nAChR agonism or studied in mammalian in vivo models to understand the limitations of hydrophilic drug delivery in lipid-heavy species, suxethonium remains a valuable reference standard in the pharmacodynamic evaluation of neuromuscular blockade.

References

-

Grokipedia. "Suxethonium chloride - Succinylcholine". Available at:[Link]

-

Wikipedia. "Suxethonium chloride". Available at: [Link]

-

Deranged Physiology. "Pharmacology of suxamethonium". Available at: [Link]

-

Indian Journal of Physiology and Pharmacology. "Letter to the Editor: Isolated frog rectus muscle". Available at: [Link]

-

ResearchGate. "Chemical restraint and anesthesia of pinnipeds: A review". Available at: [Link]

-

Researcher.life. "Histopathological changes in internal organs of white rats after exposure to curare-like drugs". Available at: [Link]

-

Internet Archive. "Medicinal Chemistry - Suxethonium Chloride". Available at: [Link]

Sources

- 1. Suxethonium chloride - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Succinylcholine â Grokipedia [grokipedia.com]

- 4. Full text of "Medicinal Chemistry" [archive.org]

- 5. ijpp.com [ijpp.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Binding Affinity of Suxethonium Chloride with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suxethonium chloride, a depolarizing neuromuscular blocking agent, exerts its physiological effects through direct interaction with nicotinic acetylcholine receptors (nAChRs). Understanding the binding affinity and kinetics of this interaction is paramount for its clinical application in anesthesia and for the development of novel therapeutics targeting the neuromuscular junction. This guide provides a comprehensive technical overview of the binding characteristics of suxethonium chloride with nAChRs, detailing its mechanism of action, receptor subtype selectivity, and the experimental methodologies used to elucidate these properties. While quantitative binding data for suxethonium chloride is limited in publicly accessible literature, this guide will leverage data from its close structural and functional analogue, suxamethonium (succinylcholine), to provide a robust framework for understanding its molecular interactions. Suxamethonium is structurally composed of two acetylcholine molecules linked by their acetyl groups, and suxethonium is closely related, ensuring a similar mechanism of action.[1]

Molecular Interaction with Nicotinic Acetylcholine Receptors

Suxethonium chloride, like suxamethonium, functions as an agonist at the nicotinic acetylcholine receptor, specifically at the neuromuscular junction.[2] This interaction is characterized by a two-phase process that ultimately leads to muscle paralysis.

Mechanism of Action: A Depolarizing Agonist

Unlike non-depolarizing neuromuscular blockers that act as competitive antagonists, suxethonium binds to the α-subunits of the nAChR and mimics the action of the endogenous neurotransmitter, acetylcholine (ACh).[3][4] This binding event triggers the opening of the ion channel, leading to a depolarization of the motor endplate.[5] This initial depolarization manifests as transient muscle fasciculations.[1]

However, suxethonium is not readily hydrolyzed by acetylcholinesterase at the neuromuscular junction.[5] This resistance to degradation leads to a persistent depolarization of the motor endplate. The prolonged depolarization causes the voltage-gated sodium channels adjacent to the endplate to remain in an inactivated state, preventing further action potential propagation and resulting in a flaccid paralysis. This initial phase is known as a Phase I block .[1]

With continued exposure or high concentrations of suxethonium, the postsynaptic membrane gradually repolarizes, but the nAChR becomes desensitized and unresponsive to agonists, including acetylcholine. This is referred to as a Phase II block , which resembles the paralysis induced by non-depolarizing agents.[1]

Caption: Mechanism of Suxethonium-induced neuromuscular blockade.

Quantitative Analysis of Receptor Binding and Activation

| Ligand | Receptor Subtype | Parameter | Value | Source |

| Suxamethonium | Human Muscle-type nAChR | EC50 | 10.8 µM | [6] |

| Suxamethonium | Neuronal nAChR (α3β2, α3β4, α4β2, α7) | IC50 | > 100 µM | [6] |

| Suxamethonium | Frog Muscle nAChR (resting state) | Affinity vs. ACh | 2.9-fold lower | [7] |

| Acetylcholine | Mouse Muscle-type nAChR | EC50 | 27.1 µM | [8] |

| Vecuronium | Mouse Muscle-type nAChR | IC50 | Varies with denervation state | [8] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

The data indicates that suxamethonium is a potent agonist at the muscle-type nAChR, with an EC50 in the low micromolar range.[6] In contrast, its activity at several major neuronal nAChR subtypes is significantly lower, suggesting a degree of selectivity for the neuromuscular junction.[6]

Nicotinic Acetylcholine Receptor Subtypes and Selectivity

Nicotinic acetylcholine receptors are a diverse family of pentameric ligand-gated ion channels.[9][10] They are assembled from a combination of different subunits (α1-α10, β1-β4, γ, δ, ε).[11][12] The subunit composition determines the pharmacological and physiological properties of the receptor.[13]

The nAChR at the adult neuromuscular junction is primarily composed of two α1 subunits, one β1, one δ, and one ε subunit ((α1)2β1δε). In fetal development and in certain pathological states, the ε subunit is replaced by a γ subunit. Neuronal nAChRs have a more varied composition, with the α4β2 and α7 subtypes being prominent in the central nervous system.[10]

The available data for suxamethonium suggests a significant selectivity for the muscle-type nAChR over the tested neuronal subtypes.[6] This is clinically important as it implies that at therapeutic concentrations, the primary site of action is the neuromuscular junction, with minimal direct effects on ganglionic or central nervous system nAChRs. However, it is important to note that stimulation of nicotinic receptors at autonomic ganglia can occur, potentially leading to cardiovascular side effects.[1]

Experimental Methodologies for Determining Binding Affinity

The binding affinity and functional effects of compounds like suxethonium chloride on nAChRs are determined using a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor. These assays measure the direct binding of a radiolabeled ligand to a receptor preparation.

Step-by-Step Protocol for a Competition Binding Assay:

-

Membrane Preparation:

-

Harvest cells expressing the nAChR subtype of interest or dissect tissue rich in the target receptor (e.g., muscle tissue).

-

Homogenize the cells or tissue in a cold buffer solution containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a radioligand that is known to bind to the nAChR with high affinity (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

Add varying concentrations of the unlabeled test compound (suxethonium chloride).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).

-

-

Incubation:

-

Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the functional characterization of ion channels, including nAChRs. This technique measures the ion flow through the channel in response to agonist application.

Step-by-Step Protocol for Whole-Cell Voltage-Clamp Recording:

-

Cell Preparation:

-

Culture cells expressing the nAChR subtype of interest on glass coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

-

Pipette Preparation:

-

Fabricate a glass micropipette with a fine tip (resistance of 2-5 MΩ).

-

Fill the micropipette with an internal solution that mimics the intracellular ionic composition.

-

-

Seal Formation:

-

Using a micromanipulator, carefully guide the micropipette to the surface of a cell.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a fixed holding potential (e.g., -60 mV).

-

Apply suxethonium chloride at various concentrations to the cell via the perfusion system.

-

Record the inward current generated by the influx of cations through the activated nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each concentration of suxethonium.

-

Plot the current amplitude as a function of the log concentration of suxethonium.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Suxethonium chloride is a potent depolarizing neuromuscular blocking agent that acts as an agonist at nicotinic acetylcholine receptors at the neuromuscular junction. While direct quantitative binding affinity data for suxethonium itself is scarce, the extensive data available for its close analogue, suxamethonium, provides a strong basis for understanding its interaction with nAChRs. Suxamethonium exhibits a clear selectivity for the muscle-type nAChR, with an EC50 in the low micromolar range, and is significantly less potent at neuronal subtypes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the binding affinity and functional effects of suxethonium chloride and other novel neuromuscular blocking agents. A thorough understanding of these molecular interactions is essential for the safe and effective clinical use of these drugs and for the development of the next generation of therapeutics targeting the nicotinic acetylcholine receptor system.

References

- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.

-

Wikipedia. (2024). Nicotinic acetylcholine receptor. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]

- Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). Nicotine binding to brain receptors requires a strong cation-π interaction.

-

Deranged Physiology. (2024, March 7). Pharmacology of suxamethonium. Retrieved from [Link]

-

Wikipedia. (2024). Suxamethonium chloride. Retrieved from [Link]

-

Buttner, R. (2020, July 28). Pharm 101: Suxamethonium. LITFL. Retrieved from [Link]

- Torda, T. A., & Gage, P. W. (1997). Pharmacokinetics and pharmacodynamics of suxamethonium. Anaesthesia and intensive care, 25(3), 276–282.

-

ICU Primary Prep. (n.d.). Q1 Describe the pharmacology of suxamethonium (Sept 2013, Q6 March 2011). Retrieved from [Link]

-

AMDA-Pompe.org. (n.d.). Suxamethonium (also called Succinylcholine) is a depolarizing neuromuscular blocking agent used to produce short-term paralysis. Retrieved from [Link]

- Marshall, C. G., Ogden, D. C., & Colquhoun, D. (1991). The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle. The Journal of physiology, 433, 73–93.

-

e-SAFE Anaesthesia. (n.d.). Pharmacology of Neuromuscular Blocking Drugs and Anticholinesterases. Retrieved from [Link]

-

eDrug. (2016, September 28). Suxamethonium. Retrieved from [Link]

- Sine, S. M. (2012). Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium. Frontiers in molecular neuroscience, 5, 51.

- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 22(8), 628–631.

- Liu, M., Sun, H., & Wu, X. (2009). Potency of nondepolarizing muscle relaxants on muscle-type acetylcholine receptors in denervated mouse skeletal muscle. Acta pharmacologica Sinica, 30(6), 790–795.

-

Australian and New Zealand Neonatal Network. (2021). SUXAMETHONIUM CHLORIDE. Retrieved from [Link]

-

Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs. Retrieved from [Link]

- Kim, Y. H., & Heo, H. (2017). Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents. Anesthesia and pain medicine, 12(4), 334–341.

-

OpenAnesthesia. (2023, April 14). Monitoring Depth of Neuromuscular Blockade. Retrieved from [Link]

- Jonsson, M., Dabrowski, M., Gurley, D. A., & Eriksson, L. I. (2006). Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine. Anesthesiology, 104(4), 724–730.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Jonsson Fagerlund, M., Dabrowski, M., & Eriksson, L. I. (2006). Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine. Anesthesiology, 104(4), 724–730.

Sources

- 1. litfl.com [litfl.com]

- 2. amda-pompe.org [amda-pompe.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 6. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. 乙酰胆碱受体(烟碱型) [sigmaaldrich.com]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 13. Pharmacology of Neuromuscular Blocking Drugs - Anesthesia Key [aneskey.com]

Suxethonium Chloride: Mechanisms of Depolarizing Neuromuscular Blockade and Experimental Pharmacodynamics

Executive Summary

In the pursuit of optimizing neuromuscular blocking agents (NMBAs), analyzing historical structural analogs provides critical insights into structure-activity relationships (SAR). Suxethonium chloride (trade name: Brevidil-E) is a short-acting, depolarizing muscle relaxant structurally related to the gold-standard agent, suxamethonium (succinylcholine)[1]. While both agents share a core mechanism of action—orthosteric agonism at the nicotinic acetylcholine receptor (nAChR)—suxethonium exhibits a highly differentiated side-effect profile, most notably a marked reduction in life-threatening potassium efflux during blockade[2]. This whitepaper deconstructs the molecular mechanisms of suxethonium, compares its pharmacodynamic profile to suxamethonium, and outlines self-validating experimental protocols for quantifying its efficacy ex vivo.

Molecular Architecture and Receptor Dynamics

Suxethonium acts as a depolarizing neuromuscular blocker by mimicking the endogenous neurotransmitter acetylcholine (ACh) at the motor endplate[3]. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase within milliseconds, suxethonium resists localized degradation. Its metabolism relies entirely on plasma butyrylcholinesterase (pseudocholinesterase), leading to a prolonged residence time at the synaptic cleft[3].

The Biphasic Blockade Mechanism

The mechanism of suxethonium-induced paralysis is fundamentally biphasic:

-

Phase I Block (Persistent Depolarization): Suxethonium binds to the two α -subunits of the postsynaptic nAChR. This orthosteric agonism triggers a conformational change, opening the central ion pore to allow sodium influx and potassium efflux[3]. The initial depolarization manifests clinically and experimentally as transient muscle fasciculations. Because suxethonium is not rapidly cleared, the membrane remains persistently depolarized (typically around -30 to -60 mV)[3]. The adjacent voltage-gated sodium channels transition from an active to an inactivated state, rendering the perijunctional membrane inexcitable—a phenomenon known as "accommodation"[3].

-

Phase II Block (Desensitization): With prolonged or repeated exposure to suxethonium, the nAChR undergoes a secondary conformational shift into a desensitized state. The membrane repolarizes, but the receptor can no longer respond to acetylcholine, clinically resembling a non-depolarizing blockade.

Caption: Suxethonium-induced biphasic depolarizing neuromuscular blockade at the motor endplate.

Pharmacodynamic Differentiation: The Potassium Efflux Anomaly

From a drug development perspective, the most compelling aspect of suxethonium is its ability to uncouple depolarizing blockade from severe hyperkalemia.

In standard clinical practice, suxamethonium administration causes a transient increase in serum potassium due to K+ efflux through the open nAChR pore[4]. In patients with conditions that cause extrajunctional receptor proliferation (e.g., severe burns, trauma, renal failure, or denervation injuries), this efflux is massively amplified, leading to fatal cardiac dysrhythmias and cardiac arrest[4].

Remarkably, substituting the methyl groups of suxamethonium with ethyl groups to create suxethonium alters the ion channel conductance dynamics. A landmark controlled clinical trial by Day (1976) demonstrated that while suxamethonium caused significant plasma potassium increases in patients with chronic renal failure, no such increase occurred in patients who received suxethonium [2].

Furthermore, suxethonium is formulated as a dry powder that does not require cold-chain storage (unlike suxamethonium, which requires refrigeration to prevent spontaneous hydrolysis)[1]. This made it historically invaluable for emergency obstetric and field resuscitation kits[1].

Quantitative Pharmacodynamic Comparison

| Pharmacodynamic Parameter | Suxethonium Chloride | Suxamethonium Chloride |

| Chemical Structure | Ethyl derivative | Methyl derivative |

| Receptor Target | nAChR (Orthosteric Agonist) | nAChR (Orthosteric Agonist) |

| Blockade Type | Depolarizing (Phase I & II) | Depolarizing (Phase I & II) |

| Hyperkalemia Risk (Renal Failure) | Negligible / Absent [2] | High (Significant K+ efflux)[4] |

| Metabolism | Butyrylcholinesterase | Butyrylcholinesterase |

| Storage Requirement | Room Temperature (Powder)[1] | Refrigeration Required[1] |

Experimental Methodologies: Ex Vivo Neuromuscular Blockade Assessment

To accurately quantify the potency ( IC50 ) and kinetics of suxethonium, researchers utilize the isolated rat phrenic nerve-hemidiaphragm preparation. This model is chosen because it preserves the intact physiological architecture of the mammalian neuromuscular junction while allowing precise control over the extracellular environment.

Self-Validating Protocol: Twitch Tension Assay

Step 1: Tissue Isolation and Mounting

-

Action: Isolate the left hemidiaphragm with the phrenic nerve attached from a euthanized rat. Mount the tissue vertically in a 50 mL organ bath containing Tyrode's solution.

-

Causality: Tyrode's solution mimics the exact ionic composition of mammalian extracellular fluid. The bath must be continuously aerated with carbogen (95% O2 / 5% CO2 ) and maintained at 37°C. The CO2 interacts with sodium bicarbonate in the buffer to maintain a strict physiological pH of 7.4, preventing spontaneous protein denaturation or receptor uncoupling.

Step 2: Equilibration and Baseline Stimulation

-

Action: Apply a resting tension of 2.0 g. Stimulate the phrenic nerve using a bipolar platinum electrode with square-wave pulses (0.2 ms duration, 0.1 Hz frequency) at a supramaximal voltage (typically 1.5x the voltage required to elicit a maximum twitch).

-

Causality: Supramaximal stimulation is a critical self-validating control. It ensures that 100% of the muscle fibers are recruited. If sub-maximal voltage were used, slight fluctuations in electrode contact could cause a drop in tension, falsely masquerading as a receptor blockade.

Step 3: Cumulative Dosing of Suxethonium

-

Action: Once baseline twitch tension is stable for 15 minutes, add suxethonium to the bath in cumulative half-log concentrations (e.g., 10−7 M to 10−4 M). Record the isometric force via a force-displacement transducer.

-

Causality: Cumulative dosing allows for the construction of a continuous sigmoidal dose-response curve from a single tissue preparation, minimizing inter-animal biological variance. The initial addition will cause a brief spike in baseline tension (fasciculations/Phase I), followed by a dose-dependent reduction in twitch amplitude (blockade).

Step 4: Washout and Viability Confirmation

-

Action: Drain the organ bath and flush the tissue with fresh, drug-free Tyrode's solution three times over 30 minutes. Monitor the return of twitch tension.

-

Causality: This is the ultimate system validation. If the twitch tension returns to ≥90% of the baseline, it proves the blockade was a reversible, receptor-mediated pharmacological event. If the tissue fails to recover, the data must be discarded, as the loss of tension was likely due to tissue hypoxia, mechanical damage, or irreversible toxicity rather than nAChR antagonism.

Caption: Ex vivo experimental workflow for quantifying suxethonium-induced neuromuscular blockade.

References

-

Suxethonium chloride - Wikipedia Source: Wikipedia URL:[Link]

-

Pharmacology of suxamethonium Source: Deranged Physiology URL:[Link]

-

Plasma potassium changes following suxamethonium and suxethonium in normal patients and in patients in renal failure Source: PubMed (National Institutes of Health) URL:[Link]

-

Safety and side effects of suxamethonium in clinical practice – literature overview Source: Researcher.life URL:[Link]

Sources

- 1. Suxethonium chloride - Wikipedia [en.wikipedia.org]

- 2. Plasma potassium changes following suxamethonium and suxethonium in normal patients and in patients in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. discovery.researcher.life [discovery.researcher.life]

Introduction: The Critical Interplay of a Depolarizing Relaxant and a Plasma Esterase

An In-Depth Technical Guide to the Hydrolysis Rate of Suxethonium Chloride by Plasma Cholinesterase

Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce short-term muscle paralysis, primarily for procedures like tracheal intubation.[1][2] Its efficacy is defined by its rapid onset and, crucially, its short duration of action. This transient effect is not due to metabolism at the neuromuscular junction but is almost entirely dependent on its rapid hydrolysis in the bloodstream by plasma cholinesterase, more formally known as butyrylcholinesterase (BChE).[3][4]

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of suxethonium. We will explore the biochemical mechanism, delve into the kinetics governing the reaction rate, detail the intrinsic and extrinsic factors that modulate this rate, and provide validated experimental protocols for its measurement. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical metabolic pathway.

Section 1: The Biochemical Mechanism of Suxethonium Hydrolysis

Suxamethonium is structurally analogous to two linked acetylcholine molecules.[5] However, unlike acetylcholine, it is a poor substrate for acetylcholinesterase (AChE) found at the neuromuscular junction, leading to its prolonged depolarizing effect.[2] Its clearance is instead mediated by BChE (EC 3.1.1.8), a serine hydrolase synthesized in the liver and circulating in the plasma.[3][6]

The hydrolysis occurs in a two-step process:

-

First Hydrolysis: BChE rapidly hydrolyzes one of the ester bonds of suxethonium (succinyldicholine) to form succinylmonocholine and choline.[7][8] Succinylmonocholine is a significantly weaker neuromuscular blocking agent, estimated to be 20 to 80 times less potent.[7]

-

Second Hydrolysis: The same enzyme, BChE, then hydrolyzes succinylmonocholine at a much slower rate to produce succinic acid and another molecule of choline.[7][8]

The rate-limiting step and the primary determinant of suxethonium's duration of action is the initial, rapid hydrolysis to the less active monocholine metabolite.

Caption: The two-step enzymatic breakdown of suxamethonium by butyrylcholinesterase (BChE).

Section 2: Enzyme Kinetics of Suxethonium Hydrolysis

The hydrolysis of suxethonium by BChE follows Michaelis-Menten kinetics, a fundamental model describing enzyme-catalyzed reactions.[9][10] The reaction velocity (V) is dependent on the substrate concentration [S], the maximum reaction rate (Vmax), and the Michaelis constant (Km).[11]

The Michaelis-Menten equation is expressed as: V = (Vmax * [S]) / (Km + [S])

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. For human BChE, the Km for suxethonium has been reported to be approximately 57 ± 7 µM.[12]

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. For human BChE with suxethonium, kcat has been measured at 516 ± 33 min⁻¹.[12]

-

Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. For suxethonium, the catalytic efficiency is approximately 9 x 10⁶ M⁻¹min⁻¹.[12]

These parameters are crucial for understanding the capacity of an individual's plasma to metabolize the drug.

| Kinetic Parameter | Reported Value | Significance in Suxethonium Hydrolysis |

| Km | 57 ± 7 µM[12] | Indicates a high affinity of BChE for suxethonium. |

| kcat | 516 ± 33 min⁻¹[12] | Represents a rapid turnover rate once the substrate is bound. |

| kcat/Km | ~9 x 10⁶ M⁻¹min⁻¹[12] | High catalytic efficiency, underscoring the rapid plasma clearance. |

| Table 1: Key kinetic parameters for the hydrolysis of suxethonium by wild-type human BChE. |

Section 3: Factors Influencing Hydrolysis Rate

The significant inter-individual variability in response to suxethonium is almost entirely attributable to differences in the rate of its hydrolysis by BChE. These differences arise from both genetic and acquired factors.

Genetic Variants of Butyrylcholinesterase

Inherited variations in the BCHE gene are the most significant cause of altered suxethonium metabolism.[5][13] These variants result in enzymes with different structures and functional properties, leading to prolonged neuromuscular blockade.[14]

| Genotype | Common Name | Enzyme Characteristics | Clinical Effect on Suxamethonium |

| Eu/Eu | Usual/Normal | Normal enzyme activity and affinity.[1] | Normal duration of action (4-6 minutes).[15] |

| Eu/Ea | Heterozygous Atypical | Reduced affinity for suxethonium.[14] | Moderately prolonged block (50-100% increase). |

| Ea/Ea | Homozygous Atypical | Very low affinity for suxethonium.[14] | Significantly prolonged block (hours).[2] |

| Es/Es | Silent | No active enzyme produced.[14] | Very long duration of block, requires prolonged ventilation.[14] |

| Ef/Ef | Fluoride-Resistant | Reduced activity, resistant to fluoride inhibition.[16] | Prolonged block. |

| Table 2: Major genetic variants of BChE and their impact on suxethonium hydrolysis. |

The "Dibucaine Number" is a laboratory test used to phenotype these variants. It measures the percentage inhibition of BChE activity by the local anesthetic dibucaine, which acts as an inhibitor.[17] A normal dibucaine number is around 80%, while individuals with atypical variants show significantly lower numbers.[17]

Acquired Conditions and Pharmacological Influences

BChE activity can also be reduced due to non-genetic factors:

-

Drug-Induced Inhibition: Several drugs can inhibit BChE activity, potentially prolonging the effects of suxethonium. These include organophosphate pesticides, certain chemotherapeutics, and anticholinesterase drugs like neostigmine.[5][6]

Section 4: Methodology for Measuring BChE Activity

Accurate determination of BChE activity is essential for both research and clinical diagnostics. The most widely adopted method is the spectrophotometric assay developed by Ellman.[19]

Principle of the Ellman Assay

The Ellman method is a colorimetric assay that measures the activity of cholinesterases.[19][20] It utilizes a thiocholine ester substrate, such as butyrylthiocholine (BTC), which is hydrolyzed by BChE to produce thiocholine.[21] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the BChE activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[19][21]

Sources

- 1. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. litfl.com [litfl.com]

- 5. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. researchgate.net [researchgate.net]

- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]

- 13. Pseudocholinesterase Deficiency: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 14. Genetic variants of human serum cholinesterase influence metabolism of the muscle relaxant succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prague ICU [pragueicu.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. japractice.co.uk [japractice.co.uk]

- 18. Pseudocholinesterase Deficiency - A&I Online - Anästhesiologie & Intensivmedizin [ai-online.info]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

Navigating Neuromuscular Blockade: A Technical Guide to the Structural and Functional Distinctions Between Suxamethonium and Suxethonium

For Immediate Release

A Deep Dive into Depolarizing Neuromuscular Blocking Agents for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the structural and functional nuances between suxamethonium and suxethonium, two closely related depolarizing neuromuscular blocking agents. While often a point of confusion, a definitive understanding of their molecular architecture is critical for appreciating their distinct pharmacological profiles and ensuring their safe and effective application in research and clinical settings.

Introduction: The Foundation of Neuromuscular Blockade

Suxamethonium, also widely known as succinylcholine, is a well-established and rapidly acting muscle relaxant utilized in medical procedures requiring short-term paralysis, such as tracheal intubation.[1][2][3] Its mechanism of action involves mimicking acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle paralysis.[2] This guide clarifies a common point of ambiguity: the distinction between suxamethonium and its lesser-known analogue, suxethonium.

It is crucial to note that "suxamethonium" and "succinylcholine" are synonymous terms for the same active molecule, with the associated salt form (e.g., chloride, bromide) often specified.[4][5][6] This guide will primarily use the term "suxamethonium" for consistency.

The Core Structural Distinction: A Tale of Two Alkyl Groups

The fundamental difference between suxamethonium and suxethonium lies in the nature of the quaternary ammonium head groups. Suxamethonium is the dicholine (specifically, the bis-trimethylammonium) ester of succinic acid. In contrast, suxethonium is the diethyl analogue.

This seemingly minor substitution of methyl groups with ethyl groups on the quaternary nitrogen atoms has significant implications for the molecule's interaction with its biological target and its metabolic stability.

dot

Caption: Molecular structures of Suxamethonium and Suxethonium.

Comparative Analysis: Structure, Properties, and Function

The structural variance between these two molecules directly influences their physicochemical properties and pharmacological behavior.

| Feature | Suxamethonium (Succinylcholine) | Suxethonium |

| Chemical Name | 2,2'-((1,4-Dioxo-1,4-butanediyl)bis(oxy))bis(N,N,N-trimethylethanaminium) | 2,2'-((1,4-Dioxo-1,4-butanediyl)bis(oxy))bis(N,N-diethyl-N-methylethanaminium) |

| Quaternary Ammonium Head | Trimethylammonium | Diethylmethylammonium |

| CAS Number (Cation) | 306-40-1[7][8] | Not readily available in searched databases |

| Molecular Formula (Cation) | C₁₄H₃₀N₂O₄²⁺[7][9] | C₁₈H₃₈N₂O₄²⁺ |

| Potency | Standard | Generally reported to be less potent |

| Duration of Action | Ultra-short-acting (3-5 minutes)[3] | Reported to have an even shorter duration of action |

| Metabolism | Rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase)[1][3] | Also hydrolyzed by plasma cholinesterase, potentially at a faster rate |

Synthesis and Manufacturing Considerations

The synthesis of suxamethonium chloride has been approached through various methods, including the reaction of succinyl chloride with choline chloride.[10][11] The synthesis of suxethonium would follow a similar principle, substituting choline with its diethyl analogue, N,N-diethyl-N-methylethanolamine, in the esterification reaction. The choice of starting materials and reaction conditions is critical in determining the final product's purity and yield.

dot

Caption: Generalized synthesis pathways for Suxamethonium and Suxethonium.

Pharmacological Implications of Structural Differences

The seemingly subtle change from methyl to ethyl groups on the quaternary nitrogens has a cascading effect on the pharmacological profile of the molecule.

Receptor Binding and Potency